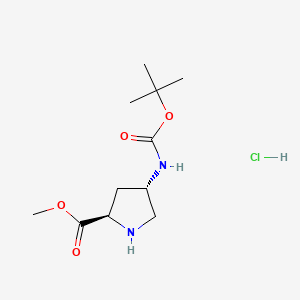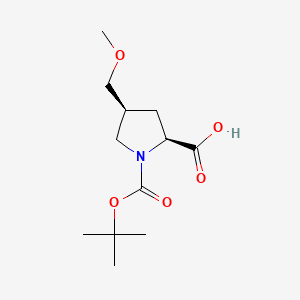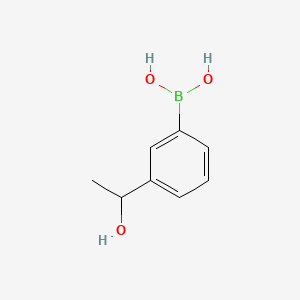![molecular formula C31H41N3O7 B591677 (2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-[(1-carboxy-3-phenylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid CAS No. 927819-64-5](/img/structure/B591677.png)
(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]-6-[(1-carboxy-3-phenylpropyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Carboxy-3-phenylpropyl)-S-lisinopril: is a compound that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors. It is a mixture of diastereomers and is structurally related to lisinopril, a well-known medication used primarily for the treatment of hypertension and heart failure . This compound is characterized by the presence of a carboxylic acid group and a phenylpropyl group attached to the lisinopril backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril involves multiple steps. One common method includes the reaction of L-lysine with a phenylpropyl derivative under controlled conditions to form the desired product . The reaction typically requires the use of protecting groups to prevent unwanted side reactions and to ensure the correct formation of the diastereomers.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and purification to isolate the desired diastereomers .
Analyse Des Réactions Chimiques
Types of Reactions: N-(1-Carboxy-3-phenylpropyl)-S-lisinopril undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the phenylpropyl group, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: Substitution reactions can occur at the amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-(1-Carboxy-3-phenylpropyl)-S-lisinopril .
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(1-Carboxy-3-phenylpropyl)-S-lisinopril is used as a reference compound for studying the structure-activity relationship of ACE inhibitors. It serves as a model compound for developing new ACE inhibitors with improved efficacy and reduced side effects .
Biology: In biological research, this compound is used to study the mechanisms of ACE inhibition and its effects on blood pressure regulation. It is also used in studies investigating the role of ACE inhibitors in preventing cardiovascular diseases .
Medicine: Clinically, N-(1-Carboxy-3-phenylpropyl)-S-lisinopril is used to develop new therapeutic agents for treating hypertension and heart failure. It is also explored for its potential use in treating other conditions such as diabetic nephropathy and chronic kidney disease .
Industry: In the pharmaceutical industry, this compound is used in the formulation of new ACE inhibitor drugs. It is also used in quality control processes to ensure the purity and efficacy of ACE inhibitor medications .
Mécanisme D'action
N-(1-Carboxy-3-phenylpropyl)-S-lisinopril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, the compound reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure . The molecular targets of this compound include the ACE enzyme and the renin-angiotensin-aldosterone system (RAAS) pathway .
Comparaison Avec Des Composés Similaires
Lisinopril: A widely used ACE inhibitor with a similar structure but without the phenylpropyl group.
Enalapril: Another ACE inhibitor that is structurally related but differs in the side chain composition.
Captopril: The first ACE inhibitor developed, with a different chemical structure but similar mechanism of action.
Uniqueness: N-(1-Carboxy-3-phenylpropyl)-S-lisinopril is unique due to the presence of the phenylpropyl group, which may contribute to its distinct pharmacokinetic and pharmacodynamic properties. This structural difference can influence its binding affinity to the ACE enzyme and its overall therapeutic efficacy .
Propriétés
Numéro CAS |
927819-64-5 |
|---|---|
Formule moléculaire |
C31H41N3O7 |
Poids moléculaire |
567.7 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2,6-bis[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C31H41N3O7/c35-28(34-21-9-15-27(34)31(40)41)24(33-26(30(38)39)19-17-23-12-5-2-6-13-23)14-7-8-20-32-25(29(36)37)18-16-22-10-3-1-4-11-22/h1-6,10-13,24-27,32-33H,7-9,14-21H2,(H,36,37)(H,38,39)(H,40,41)/t24-,25-,26-,27-/m0/s1 |
Clé InChI |
MKOWVLMGJKGFMF-FWEHEUNISA-N |
SMILES |
C1CC(N(C1)C(=O)C(CCCCNC(CCC2=CC=CC=C2)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN[C@@H](CCC2=CC=CC=C2)C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CCCCNC(CCC2=CC=CC=C2)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O)C(=O)O |
Synonymes |
N6-(1-Carboxy-3-phenylpropyl)-N2-[(1S)-1-carboxy-3-phenylpropyl]-L-lysyl-L-proline (Mixture of diastereomers) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B591602.png)








